![molecular formula C12H19ClN2S B13233258 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride](/img/structure/B13233258.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride typically involves the reaction of 2-chloropyridine with 4-piperidinoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: N-alkylated or N-acylated piperidine derivatives.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl and piperidine groups can interact with various biological molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}pyridine
- 2-{[2-(Piperidin-3-yl)ethyl]sulfanyl}pyridine
Uniqueness
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride is unique due to the specific position of the piperidine ring attachment, which can influence its chemical reactivity and biological activity. The position of the piperidine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H19ClN2S |
|---|---|
Molecular Weight |
258.81 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyridine;hydrochloride |
InChI |
InChI=1S/C12H18N2S.ClH/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11;/h1-3,7,11,13H,4-6,8-10H2;1H |
InChI Key |
XAWJOWRQTOIEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


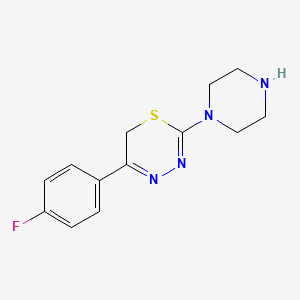

amine](/img/structure/B13233189.png)
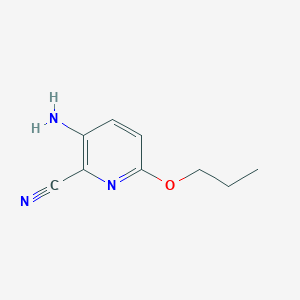
![2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine](/img/structure/B13233194.png)
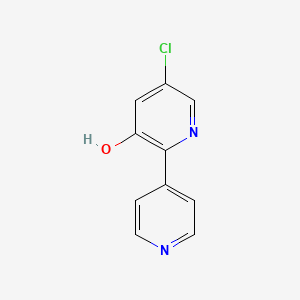
![1-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13233205.png)
![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide](/img/structure/B13233208.png)
![3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13233220.png)

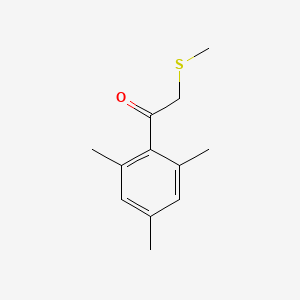
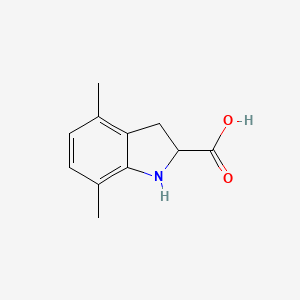
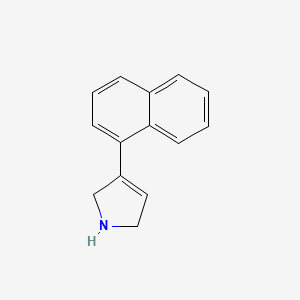
![Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13233255.png)
